Positional Isomer Differentiation: 2-Cyclopropylpyrimidin-4-yl Versus 6-Cyclopropylpyrimidin-4-yl Substitution
The target compound 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2549016-55-7) differs from its closest cataloged analog 8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548990-80-1) solely by the attachment point of the cyclopropylpyrimidine moiety to the piperidine nitrogen (2-position versus 6-position on the pyrimidine ring) [1]. This regioisomeric variation alters the nitrogen atom adjacency pattern, which directly impacts hydrogen-bonding capacity and the vector of the cyclopropyl group relative to the spirohydantoin core. Although directly comparable biological activity data for both isomers have not been published in a single head-to-head study, the well-established SAR in the spirohydantoin PHD inhibitor series demonstrates that subtle changes in N-8 substituent geometry produce >10-fold differences in PHD2 IC50 values [2]. The 2-pyrimidinyl isomer places a ring nitrogen ortho to the attachment point, creating a distinct electrostatic and hydrogen-bond acceptor profile not present in the 6-isomer, which has the pyrimidine nitrogens meta to the attachment.
| Evidence Dimension | Pyrimidine ring attachment regiochemistry |
|---|---|
| Target Compound Data | 2-cyclopropylpyrimidin-4-yl substitution (N at positions 1 and 3 of pyrimidine; attachment at C4; cyclopropyl at C2) |
| Comparator Or Baseline | 6-cyclopropylpyrimidin-4-yl substitution (N at positions 1 and 3 of pyrimidine; attachment at C4; cyclopropyl at C6) — CAS 2548990-80-1 |
| Quantified Difference | Regioisomeric shift of cyclopropyl from pyrimidine C2 to C6; altered nitrogen adjacency and H-bond geometry; SAR precedent for >10-fold potency variation with N-8 substituent changes in PHD2 assays |
| Conditions | Structural comparison based on published InChI/SMILES [1]; PHD2 SAR from spirohydantoin series (Vachal et al. 2012) [2] |
Why This Matters
Procurement of the incorrect regioisomer (CAS 2548990-80-1) introduces an unvalidated spatial arrangement of the heterocycle, which may abolish target binding if the pyrimidine nitrogen orientation is critical for pharmacophoric interaction.
- [1] Kuujia.com. 8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548990-80-1). PubChem CID 154829220. View Source
- [2] Vachal P, Miao S, Pierce JM, et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. J Med Chem. 2012;55(7):2945-2959. doi:10.1021/jm201542d View Source
